molecular formula C4H5ClN2S B1281703 5-(Chloromethyl)-4-methyl-1,2,3-thiadiazole CAS No. 82172-42-7

5-(Chloromethyl)-4-methyl-1,2,3-thiadiazole

Cat. No. B1281703
CAS RN: 82172-42-7
M. Wt: 148.61 g/mol
InChI Key: DPJYAOTXDQPOSQ-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-4-methyl-1,2,3-thiadiazole (CM-MTD) is a synthetic compound that has recently been used in a variety of scientific research applications. It is a versatile compound that has been used to study a variety of biochemical and physiological processes.

Scientific Research Applications

Synthesis of Hyper Cross-linked Polymers

Field

Polymer Chemistry

Application Summary

Hyper Cross-linked polymers (HCPs) are a class of porous materials that have been intensively used in recent years . They have many interesting applications such as water treatment, gas storage, super-capacitors, sensing, catalysis, drug delivery, and chromatographic separations .

Method of Application

The HCP material is synthesized by the following three methods: Post crosslinking of polymer precursors, direct single step poly-condensation reaction of functional monomers, and Crosslinking by external cross linkers . Hyper crosslinking is a technique that introduces a large number of tiny pores into a polymers .

Results or Outcomes

HCPs have extremely high surface areas, good porosity, low density, efficient adsorption properties, easy synthesis, less cost, environmental friendly, high thermal and chemical stability, light weight and reusability .

Chloromethylation of Aromatic Compounds

Field

Organic Chemistry

Application Summary

Chloromethyl substituted aromatic compounds are promising key intermediates because of their easy transformation to a variety of fine or special chemicals, polymers, and pharmaceuticals .

Method of Application

The chloromethylation of aromatic compounds is carried out with dimethoxymethane and chlorosulfonic acid catalyzed by ZnI2 in CH2Cl2 under mild conditions .

Results or Outcomes

Treatment of a series of aromatic hydrocarbons and O-carbethoxy phenol substrates with a mixture of chlorosulfonic acid and dimethoxymethane in CH2Cl2 catalyzed by zinc iodide affords the corresponding chloromethyl derivatives in good to excellent yields .

Synthesis of Coumarin Derivatives

Field

Pharmaceutical Chemistry

Application Summary

Coumarins are secondary metabolites made up of benzene and α-pyrone rings fused together that can potentially treat various ailments, including cancer, metabolic, and degenerative disorders . They are a diverse category of both naturally occurring as well as synthesized compounds with numerous biological and therapeutic properties .

Method of Application

Various synthetic strategies for coumarin core involving both conventional and green methods have been discussed comparing advantages and disadvantages of each method . Conventional methods discussed are Pechmann, Knoevenagel, Perkin, Wittig, Kostanecki, Buchwald-Hartwig, and metal-induced coupling reactions such as Heck and Suzuki, as well as green approaches involving microwave or ultrasound energy .

Results or Outcomes

Coumarins as fluorophores play a key role in fluorescent labeling of biomolecules, metal ion detection, microenvironment polarity detection, and pH detection .

Production of Hypercrosslinked Porous Polymer Materials

Field

Material Science

Application Summary

Hypercrosslinked porous polymer materials are used in various applications due to their high surface areas, good porosity, low density, efficient adsorption properties, easy synthesis, less cost, environmental friendly, high thermal and chemical stability, light weight and reusability .

Method of Application

Commonly used crosslinkers for the production of these materials were halogen-containing compounds such as bifunctional monochlorodimethyl ether (MCDE), tetrachloromethane (CCl4), dichloroxylene (DCX), 4,4′-bis(chloromethyl)biphenyl (BCMBP), p, p ′-bis-chloromethyl-l,4-diphenylbutane (DPB), and trifunctional tris-(chloromethyl)-mesitylene (TCMM) as well as di or triiodoalkanes .

Results or Outcomes

The use of these crosslinkers allows for the creation of materials with a wide range of properties, making them suitable for a variety of applications .

Synthesis of 5-(Chloromethyl)furfural (CMF) from High Fructose Corn Syrup

Field

Chemical Engineering

Application Summary

5-(Chloromethyl)furfural (CMF) is synthesized from both solid sugars and high fructose corn syrup (HFCS) using continuous flow processing . The use of HFCS allows for a convenient liquid sugar feedstock .

Method of Application

The synthesis of CMF from HFCS is achieved through an improved three pump system, allowing for production of CMF with no additional handling of stock solutions .

Results or Outcomes

This method has resulted in large increases in reaction efficiency achieved over existing batch processes .

Production of 5-Methylfurfural (MFF)

Field

Renewable Chemical Production

Application Summary

5-Methylfurfural (MFF) is a potential fuel oxygenate and a renewable chemical intermediate for synthesizing various value-added chemicals .

Method of Application

Selective reduction of the hydrophobic congeners of 5-hydroxymethylfurfural (HMF), such as 5-(chloromethyl)furfural (CMF), produces MFF .

Results or Outcomes

MFF has been identified as a promising renewable chemical intermediate .

properties

IUPAC Name

5-(chloromethyl)-4-methylthiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5ClN2S/c1-3-4(2-5)8-7-6-3/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPJYAOTXDQPOSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50512805
Record name 5-(Chloromethyl)-4-methyl-1,2,3-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50512805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Chloromethyl)-4-methyl-1,2,3-thiadiazole

CAS RN

82172-42-7
Record name 5-(Chloromethyl)-4-methyl-1,2,3-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50512805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(Chloromethyl)-4-methyl-1,2,3-thiadiazole
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5-(Chloromethyl)-4-methyl-1,2,3-thiadiazole
Reactant of Route 3
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Citations

For This Compound
1
Citations
TT Wang, GF Bing, X Zhang, ZF Qin, HB Yu, X Qin… - Arkivoc, 2010 - arkat-usa.org
A series of novel 2-cyanoacrylates containing the 1, 2, 3-thiadiazole ring moiety were synthesized and characterized by 1H NMR, 13C NMR, elemental analysis and, in one case, by X-…
Number of citations: 13 www.arkat-usa.org

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